

2-Methyl-1,2,6-thiadiazinane 1,1-dioxide: A Technical Literature Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide

Cat. No.: B162290

[Get Quote](#)

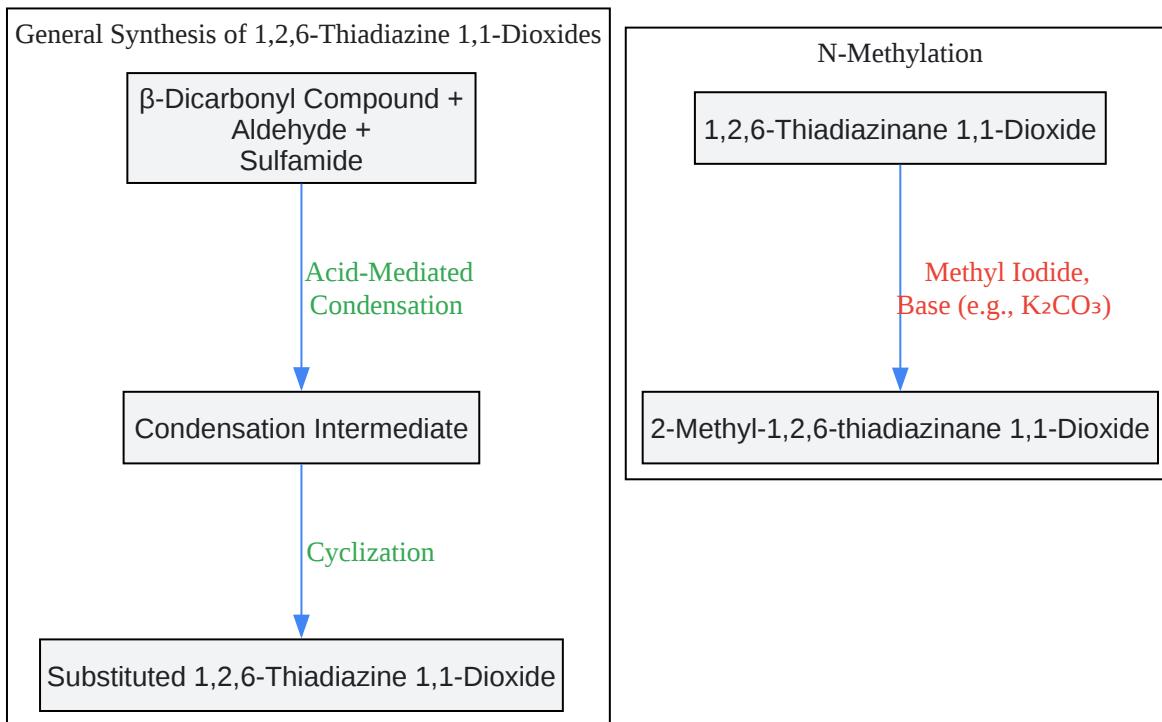
For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review on the synthesis, properties, and potential biological activities of the saturated heterocyclic scaffold, 1,2,6-thiadiazinane 1,1-dioxide, with a focus on the N-methylated derivative, **2-Methyl-1,2,6-thiadiazinane 1,1-dioxide**. It is important to note that while the core scaffold has been a subject of research, literature specifically detailing the synthesis and biological evaluation of **2-Methyl-1,2,6-thiadiazinane 1,1-dioxide** is limited. Therefore, this review draws upon data from closely related analogues to provide a thorough understanding of this class of compounds.

Chemical and Physical Properties

The chemical structure and basic properties of **2-Methyl-1,2,6-thiadiazinane 1,1-dioxide** are presented below.

Property	Value
Molecular Formula	C ₄ H ₁₀ N ₂ O ₂ S
Molecular Weight	150.20 g/mol
CAS Number	137830-77-4
Canonical SMILES	CN1CS(=O)(=O)CCN1


Synthesis of the 1,2,6-Thiadiazinane 1,1-dioxide Core

The synthesis of the 1,2,6-thiadiazine 1,1-dioxide scaffold is most commonly achieved through a one-pot, three-component condensation reaction. This acid-mediated approach involves the reaction of a β -dicarbonyl compound, an aldehyde, and sulfamide.^{[1][2]} This method, often referred to as a Biginelli-like multicomponent condensation, provides a versatile route to a variety of substituted 1,2,6-thiadiazine 1,1-dioxides.^[1]

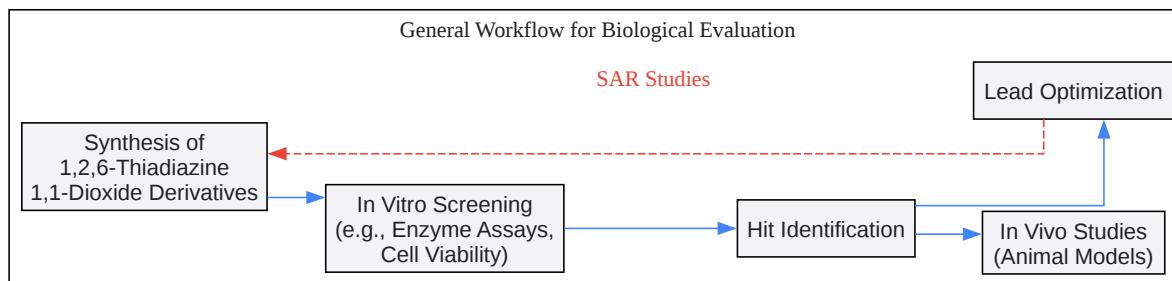
Another established method for the formation of the 2H-1,2,6-thiadiazine 1,1-dioxide ring is the intermolecular cyclization of sulfamide with a 1,3-diketone.^[3]

N-Alkylation

The introduction of a methyl group at the N-2 position to yield **2-Methyl-1,2,6-thiadiazinane 1,1-dioxide** can be achieved through selective N-alkylation of the parent heterocycle. While a specific protocol for the title compound is not detailed in the reviewed literature, the N-methylation of a related 2H-1,2,6-thiadiazine 1,1-dioxide derivative has been described. This involved dissolving the parent compound in acetone, adding potassium carbonate as a base, followed by the addition of methyl iodide and refluxing the mixture.^[4] A similar strategy could likely be employed for the methylation of the saturated 1,2,6-thiadiazinane 1,1-dioxide core. The alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide has also been shown to occur at the N(2) position.^[5]

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for the 1,2,6-thiadiazine 1,1-dioxide scaffold and subsequent N-methylation.

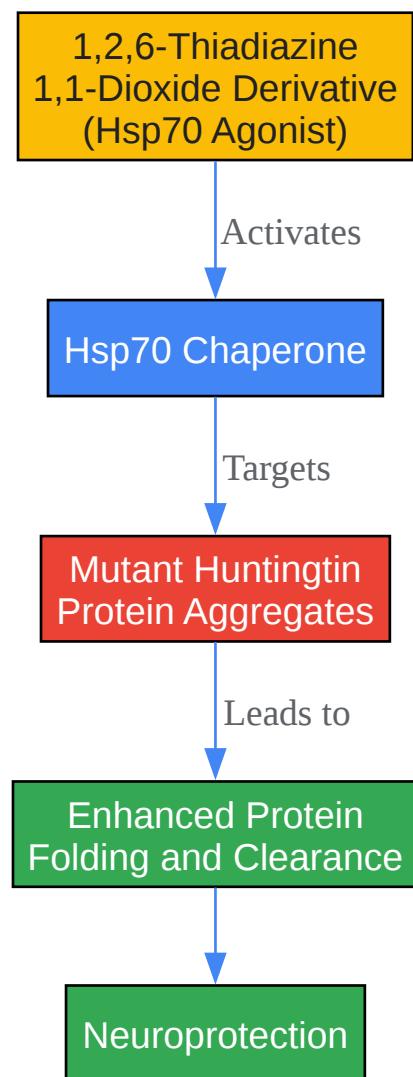

Biological Activities of 1,2,6-Thiadiazine 1,1-Dioxide Derivatives

While no specific biological data for **2-Methyl-1,2,6-thiadiazinane 1,1-dioxide** has been reported, various derivatives of the 1,2,6-thiadiazine 1,1-dioxide scaffold have been synthesized and evaluated for a range of biological activities.

Derivative Class	Biological Activity	Reference
Substituted 2H-1,2,6-Thiadiazine 1,1-dioxides	Trypanocidal activity against <i>Trypanosoma cruzi</i>	[6]
Dihydropyrimidinone Analogs	Hsp70 chaperone agonists with efficacy in a cell-based model of Huntington's disease	[1][2]
4H-1,2,6-Thiadiazin-4-ones	Anti-cancer properties against various solid tumor cell lines	[7]
General 1,2,6-Thiadiazine 1,1-dioxides	Cannabinoid agonists and antagonists, modest antimicrobial activity, smooth muscle relaxation, and sedative effects	[1]

Experimental Protocols for Biological Assays

Detailed experimental protocols for the biological evaluation of these derivatives are described in the cited literature. For instance, the trypanocidal activity was assessed in vitro against epimastigote forms of *T. cruzi*.^[6] The evaluation of Hsp70 chaperone agonism in the context of Huntington's disease involved cell-based assays to measure the reduction of mutant huntingtin protein aggregation.^{[1][2]} The anti-cancer properties of 4H-1,2,6-thiadiazin-4-one derivatives were determined using a panel of cancer cell lines, with cytotoxicity assessed via standard cell viability assays.^[7]



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the discovery and development of bioactive 1,2,6-thiadiazine 1,1-dioxide derivatives.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanisms of action for most 1,2,6-thiadiazine 1,1-dioxide derivatives are not yet fully elucidated. However, for the derivatives showing efficacy in a Huntington's disease model, the proposed mechanism involves the activation of the Hsp70 molecular chaperone system.^{[1][2]} Hsp70 is a key component of the cellular machinery responsible for protein folding and degradation, and its upregulation can help to mitigate the toxic effects of protein aggregation, which is a hallmark of Huntington's disease.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for Hsp70 agonist 1,2,6-thiadiazine 1,1-dioxide derivatives in Huntington's disease.

Conclusion

The 1,2,6-thiadiazinane 1,1-dioxide scaffold represents a versatile heterocyclic core with demonstrated potential for the development of novel therapeutic agents. While the specific derivative, **2-Methyl-1,2,6-thiadiazinane 1,1-dioxide**, remains largely uncharacterized in the scientific literature, the synthetic accessibility of the core ring system and the diverse biological activities of its analogues suggest that this is a promising area for future research. Further investigation into the synthesis and biological evaluation of specifically substituted derivatives,

including the 2-methyl analogue, is warranted to fully explore the therapeutic potential of this compound class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease§ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 2-(2,3,5-trimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazin-4-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methyl-1,2,6-thiadiazinane 1,1-dioxide: A Technical Literature Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162290#2-methyl-1-2-6-thiadiazinane-1-1-dioxide-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com